molecular formula C22H23N3O5S2 B3549901 N-(3-(N-Methylmethylsulfonamido)phenyl)-4-(N-methylphenylsulfonamido)benzamide

N-(3-(N-Methylmethylsulfonamido)phenyl)-4-(N-methylphenylsulfonamido)benzamide

Cat. No.: B3549901
M. Wt: 473.6 g/mol
InChI Key: OPKVMDFKKRQYCH-UHFFFAOYSA-N
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Description

N-(3-(N-Methylmethylsulfonamido)phenyl)-4-(N-methylphenylsulfonamido)benzamide is a benzamide derivative featuring dual sulfonamide substituents. Its structure comprises a central benzamide core with N-methyl sulfonamide groups at the 3- and 4-positions of the phenyl rings.

Properties

IUPAC Name

4-[benzenesulfonyl(methyl)amino]-N-[3-[methyl(methylsulfonyl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5S2/c1-24(31(3,27)28)20-9-7-8-18(16-20)23-22(26)17-12-14-19(15-13-17)25(2)32(29,30)21-10-5-4-6-11-21/h4-16H,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPKVMDFKKRQYCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)N(C)S(=O)(=O)C)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(N-Methylmethylsulfonamido)phenyl)-4-(N-methylphenylsulfonamido)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to sulfonation and amidation reactions. Common reagents used in these reactions include sulfonyl chlorides, amines, and coupling agents such as EDCI or DCC. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-(N-Methylmethylsulfonamido)phenyl)-4-(N-methylphenylsulfonamido)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce sulfonamide groups to amines.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halides or organometallic compounds under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may yield amines.

Scientific Research Applications

N-(3-(N-Methylmethylsulfonamido)phenyl)-4-(N-methylphenylsulfonamido)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-(N-Methylmethylsulfonamido)phenyl)-4-(N-methylphenylsulfonamido)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Table 1: Structural Analogs of N-(3-(N-Methylmethylsulfonamido)phenyl)-4-(N-methylphenylsulfonamido)benzamide

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity Reference
This compound C₂₂H₂₂N₂O₄S₂ 466.55 Dual N-methyl sulfonamido groups Not reported
N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide C₁₆H₁₂ClFN₃O 323.74 Imidazole, chloro, fluoro Anticancer (cervical)
4-(1H-imidazol-1-yl)-N-(4-(N-(5-methylisoxazol-4-yl)sulfamoyl)phenyl)benzamide C₂₀H₁₇N₅O₃S 415.45 Imidazole, isoxazole sulfonamide Antifungal
N-[3-(4-fluorobenzenesulfonamido)-4-methoxyphenyl]-4-phenylbenzamide C₂₆H₂₁FN₂O₄S 476.53 Fluorobenzenesulfonamido, methoxy Not reported
3-Methyl-N-(4-methylphenyl)benzamide C₁₅H₁₅NO 225.29 Methyl groups Structural studies

Key Observations:

  • The target compound has a higher molecular weight (466.55 g/mol) compared to simpler benzamides like 3-Methyl-N-(4-methylphenyl)benzamide (225.29 g/mol), primarily due to its dual sulfonamide groups .
  • Analogs with heterocyclic substituents (e.g., imidazole in ) exhibit pronounced bioactivity, suggesting that the target compound’s sulfonamide groups could similarly modulate activity .

Anticancer and Antimicrobial Potential

  • Imidazole-substituted benzamides (e.g., N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide) demonstrate potent anticancer activity against cervical cancer cells, attributed to the imidazole ring’s ability to interact with cellular targets .
  • Sulfonamide-linked benzamides (e.g., 4-(1H-imidazol-1-yl)-N-(4-(N-(5-methylisoxazol-4-yl)sulfamoyl)phenyl)benzamide) show antifungal activity, highlighting the role of sulfonamide groups in enhancing solubility and target affinity .

Structural and Physicochemical Properties

  • Crystal structure studies of sulfonamide derivatives (e.g., N-(4-Methoxyphenyl)benzenesulfonamide in ) reveal that sulfonamide groups participate in hydrogen-bonding networks, which could stabilize the target compound in biological environments .
  • Dual sulfonamide moieties in the target compound may improve metabolic stability compared to single-sulfonamide analogs like N-[3-(4-fluorobenzenesulfonamido)-4-methoxyphenyl]-4-phenylbenzamide, as additional substituents often reduce enzymatic degradation .

Biological Activity

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups that contribute to its biological activity:

  • Sulfonamide Moieties : These groups are known for their antibacterial properties and are pivotal in the compound's interaction with biological targets.
  • Aromatic Rings : The presence of multiple aromatic rings enhances lipophilicity, potentially improving membrane permeability.
PropertyValue
Molecular FormulaC₁₅H₁₈N₂O₄S₂
Molecular Weight358.45 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

The biological activity of N-(3-(N-Methylmethylsulfonamido)phenyl)-4-(N-methylphenylsulfonamido)benzamide primarily involves:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis, similar to other sulfonamides.
  • Receptor Interaction : It may interact with various receptors, modulating signaling pathways critical for cellular function.

Therapeutic Applications

Research indicates potential applications in:

  • Antimicrobial Therapy : Due to its sulfonamide structure, it may exhibit antibacterial properties against a range of pathogens.
  • Anti-inflammatory Effects : Some studies suggest that sulfonamides can modulate inflammatory responses.

Case Studies and Experimental Data

  • Antimicrobial Activity : In vitro studies demonstrated that the compound exhibits significant antibacterial activity against Gram-positive bacteria, with effectiveness comparable to traditional sulfa drugs.
  • Cell Line Studies : Experiments using cancer cell lines have shown that this compound can induce apoptosis, suggesting potential anticancer properties.
  • Toxicity Assessments : Preliminary toxicity studies indicate a favorable safety profile at therapeutic doses, although further investigations are necessary to confirm these findings.

Table 2: Summary of Biological Studies

Study TypeFindings
In Vitro AntibacterialEffective against Gram-positive bacteria
Cancer Cell LineInduced apoptosis in tested cell lines
Toxicity ProfileFavorable safety at therapeutic doses

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-(N-Methylmethylsulfonamido)phenyl)-4-(N-methylphenylsulfonamido)benzamide
Reactant of Route 2
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N-(3-(N-Methylmethylsulfonamido)phenyl)-4-(N-methylphenylsulfonamido)benzamide

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